{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid
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Overview
Description
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid is a boronic acid derivative with the molecular formula C12H19BN2O4S. It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid typically involves the reaction of 4-bromo-1-(ethanesulfonyl)piperazine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Reaction conditions typically involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids .
Scientific Research Applications
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: It can be used to study enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid include other boronic acid derivatives such as:
- Phenylboronic acid
- 4-bromophenylboronic acid
- 4-(methylsulfonyl)phenylboronic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the ethanesulfonyl and piperazinyl groups, which can confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective enzyme inhibition or specific molecular interactions .
Properties
IUPAC Name |
[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-20(18,19)15-9-7-14(8-10-15)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBDFPFKVCXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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